3-(m-Tolyl)piperidin-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(3-methylphenyl)piperidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-4-2-5-11(8-10)12(14)6-3-7-13-9-12;/h2,4-5,8,13-14H,3,6-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDDVVLBSSKMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCNC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment of each atom.
¹H NMR for Proton Environment and Coupling Constants
The ¹H NMR spectrum of 3-(m-Tolyl)piperidin-3-ol hydrochloride would reveal the distinct chemical environments of all protons in the molecule. The protons on the m-tolyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm). The methyl group protons on the tolyl ring would produce a singlet peak further upfield. The protons of the piperidine (B6355638) ring would exhibit complex splitting patterns in the aliphatic region of the spectrum due to their diastereotopic nature and coupling with neighboring protons. The hydroxyl proton and the amine proton (as a hydrochloride salt) would likely appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.
Analysis of the coupling constants (J values) would provide crucial information about the dihedral angles between adjacent protons, aiding in the determination of the piperidine ring's conformation. For instance, large coupling constants (typically 8-12 Hz) between two vicinal protons would suggest an axial-axial relationship, characteristic of a chair conformation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Tolyl-H | 7.0 - 7.5 | m | - |
| Piperidine-H (axial & equatorial) | 1.5 - 3.5 | m | - |
| Tolyl-CH₃ | ~2.3 | s | - |
| OH | Variable | br s | - |
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons of the m-tolyl group would resonate in the downfield region (δ 120-150 ppm). The carbon bearing the hydroxyl group and the tolyl substituent (C3) would be a quaternary carbon and would appear in a specific region of the spectrum. The remaining piperidine ring carbons would be found in the aliphatic region (δ 20-60 ppm). The methyl carbon of the tolyl group would be observed at a higher field.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Tolyl-C (aromatic) | 120 - 150 |
| Piperidine-C3 | 70 - 80 |
| Piperidine-C2, C4, C5, C6 | 20 - 60 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Conformational Analysis
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry and conformation of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, allowing for the tracing of the connectivity within the piperidine ring and the tolyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton and carbon assignments for all CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the tolyl group to the C3 position of the piperidine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. Cross-peaks in a NOESY spectrum indicate through-space interactions, which are crucial for determining the stereochemistry at the C3 position and for elucidating the preferred conformation of the piperidine ring. For example, correlations between axial protons on the same side of the ring would be expected.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. The m/z value of this peak would confirm the molecular weight of the free base.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would provide a highly accurate measurement of the mass of the molecular ion. This exact mass allows for the determination of the elemental composition of the molecule with high confidence, distinguishing it from other compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance. The fragmentation pattern observed in the MS/MS spectrum of the [M+H]⁺ ion would provide further structural confirmation, with characteristic losses of water, the tolyl group, or fragments of the piperidine ring.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated, which serves as a molecular fingerprint. For this compound, the IR spectrum would be expected to display several key absorption bands corresponding to its distinct structural components.
The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band typically appearing in the region of 3200-3600 cm⁻¹. The piperidine ring, being a secondary amine hydrochloride, would exhibit N-H stretching vibrations, often seen as a broad band between 2400-3200 cm⁻¹, which may overlap with the O-H stretch. The aromatic tolyl group would produce characteristic C-H stretching vibrations just above 3000 cm⁻¹ and aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region. Furthermore, C-N and C-O stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| N-H (Amine Salt) | 2400-3200 (broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-2960 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Alcohol) | 1050-1260 | Stretching |
| C-N (Amine) | 1020-1250 | Stretching |
Elemental Analysis for Stoichiometric Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is then compared to the theoretical percentages calculated from the compound's molecular formula (C₁₂H₁₈ClNO) to confirm its stoichiometric composition and purity.
For this compound, the theoretical elemental composition would be calculated based on its molecular weight. Any significant deviation between the experimentally determined values and the theoretical values could indicate the presence of impurities or an incorrect structural assignment. This analytical method provides a critical checkpoint for the compound's empirical formula.
| Element | Symbol | Atomic Mass | Number of Atoms | Theoretical Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.01 | 12 | 63.29 |
| Hydrogen | H | 1.01 | 18 | 7.97 |
| Chlorine | Cl | 35.45 | 1 | 15.57 |
| Nitrogen | N | 14.01 | 1 | 6.15 |
| Oxygen | O | 16.00 | 1 | 7.03 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to precisely map the positions of each atom in the crystal lattice.
This powerful technique would provide unambiguous information on bond lengths, bond angles, and torsional angles. Crucially, for chiral molecules, X-ray crystallography can determine the absolute stereochemistry of the stereocenters. In the case of 3-(m-Tolyl)piperidin-3-ol, which has a chiral center at the C3 position of the piperidine ring, this analysis would confirm the spatial orientation of the hydroxyl and m-tolyl groups. Furthermore, it would reveal the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state and detail the intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present in the crystal structure. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom within the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule in the solid state. |
| Absolute Stereochemistry | The three-dimensional arrangement of atoms at chiral centers. |
Structure Activity Relationship Sar Investigations of 3 M Tolyl Piperidin 3 Ol Hydrochloride Analogs
Influence of Aryl Substitution Patterns and Electronic Effects
The nature and position of substituents on the aryl ring of 3-aryl-3-piperidinol scaffolds play a pivotal role in modulating their pharmacological profile. Electronic effects, such as induction and resonance, along with steric factors, dictate the interaction of the molecule with its target. libretexts.orglumenlearning.com
The position of the methyl group on the phenyl ring—ortho, meta, or para—can significantly influence the biological response of 3-tolylpiperidin-3-ol analogs. This isomerism affects the molecule's conformation and electronic distribution, which are crucial for receptor binding.
Research on related 3-aryl compounds has demonstrated that positional isomerism can lead to substantial differences in activity. For instance, in a study on 3-arylisoquinolinones, compounds with substituents at the meta position of the aryl ring showed significantly greater growth inhibition in cancer cell lines (IC50 values of 0.4–0.8 μM) compared to their corresponding para-substituted counterparts, which had IC50 values exceeding 50 μM. nih.gov This dramatic enhancement for the meta isomers was attributed to the substituent's ability to occupy a specific subpocket within the biological target. nih.gov
Similarly, in the context of beta-adrenergic antagonists, the biological activity was found to be highly dependent on the substitution pattern, with activity decreasing in the order of ortho > meta > para isomers. nih.gov This highlights that the spatial arrangement of the substituent relative to the piperidine (B6355638) ring is a key determinant of interaction with the target protein. For any activating group, the electrophile is typically directed to the ortho and para positions due to the stabilization of the transition state. chemistrysteps.com
While direct comparative data for the tolyl isomers of 3-piperidin-3-ol is not always available in a single study, the principles derived from analogous series suggest that the meta-tolyl isomer likely possesses a distinct pharmacological profile compared to the ortho and para isomers. The meta position avoids potential steric clashes that can occur with ortho substitution, while offering a different electronic and spatial presentation than the para position.
Table 1: Hypothetical Comparative Activity of Tolyl Isomers Based on General SAR Principles This table illustrates the potential impact of isomerism on biological activity, based on findings from related compound series. Actual values would be target-dependent.
| Isomer Position | Relative Biological Activity | Rationale |
| ortho- | Moderate to Low | Potential for steric hindrance with the piperidine ring, which may disrupt optimal binding conformation. |
| meta- | High | Often provides an optimal vector for substituents to engage with specific binding pockets without causing steric interference. nih.gov |
| para- | Moderate | Generally well-tolerated but may not always provide the ideal geometry for maximal interaction compared to the meta position. nih.gov |
Beyond the position of a single methyl group, the introduction of other substituents on the aromatic ring can further refine the activity of 3-aryl-3-piperidinol analogs. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—are of particular importance. lumenlearning.com
Electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro (Cl), have been incorporated into the 4-aryl-4-piperidinol scaffold in the development of anti-tuberculosis agents. nih.gov Specifically, a 4-chloro-3-(trifluoromethyl)phenyl substitution pattern was identified as a useful scaffold for various biological targets. nih.gov The strong inductive and resonance effects of such groups can alter the charge distribution of the entire molecule, influencing its binding affinity. libretexts.orglibretexts.org
Conversely, electron-donating groups like methoxy (B1213986) (–OCH3) can also enhance activity, depending on the specific target interactions. The ability of a substituent to participate in hydrogen bonding, either as a donor or acceptor, can also be a critical factor. nih.gov
The following table summarizes the effects of various substituents on the aromatic ring, as observed in related aryl-piperidinol and analogous structures.
Table 2: Influence of Aromatic Ring Substituents on Biological Activity
| Substituent | Position | Electronic Effect | Impact on Activity | Example from Literature |
| Trifluoromethyl (CF3) | meta | Strong Electron-Withdrawing | Can enhance activity by engaging specific receptor pockets. nih.gov | 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol showed anti-tuberculosis activity. nih.gov |
| Chloro (Cl) | para | Electron-Withdrawing | Often contributes to increased potency. | 4β-(4-Chlorophenyl)piperidine analogs showed high affinity for the dopamine (B1211576) transporter. nih.gov |
| Fluoro (F) | meta | Electron-Withdrawing | Can dramatically enhance antiproliferative activity compared to the para isomer. nih.gov | 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one showed potent cytotoxicity. nih.gov |
| Methoxy (OCH3) | meta | Electron-Donating (Resonance) | Can significantly increase activity. nih.gov | meta-OCH3 substituted 3-arylisoquinolinones showed IC50 values of 0.4–0.8 μM. nih.gov |
Impact of Piperidine Ring Modifications
The nitrogen atom of the piperidine ring is a common site for modification to explore its impact on potency, selectivity, and pharmacokinetic properties. The nature of the substituent on the nitrogen can influence the molecule's basicity, lipophilicity, and ability to form key interactions with the biological target.
In many classes of piperidine-based compounds, N-substitution is critical for activity. For example, in a series of piperidine amides investigated as tyrosinase inhibitors, the presence of a benzyl (B1604629) substituent on the piperidine nitrogen was found to perform important interactions within the enzyme's active site, explaining the higher potency of these analogs. nih.gov Similarly, in the development of non-nucleoside reverse transcriptase inhibitors, various alkylamino substituents on a piperidine-containing scaffold were explored to optimize metabolic stability and activity. nih.gov
The size and nature of the N-substituent can be finely tuned. Small alkyl groups, aralkyl groups (like benzyl), or more complex heterocyclic moieties can be introduced. These changes can affect how the molecule orients itself within a binding pocket and can introduce new points of interaction, such as hydrogen bonds or van der Waals forces.
Table 3: Effect of N-Substitution on the Activity of Piperidine Analogs
| N-Substituent | General Effect on Activity | Rationale |
| Unsubstituted (-H) | Often serves as a baseline; may be less potent than substituted analogs. | Lacks additional interaction points and may have different physicochemical properties. |
| Methyl (-CH3) | Can increase potency but may also introduce metabolic liabilities. | Small, lipophilic group that can fill small hydrophobic pockets. |
| Benzyl (-CH2Ph) | Frequently enhances potency through additional aromatic interactions. | The phenyl ring can engage in π-π stacking or hydrophobic interactions with the target. nih.gov |
| Complex Heterocycles | Can significantly modulate selectivity and potency. | Allows for the introduction of specific hydrogen bond donors/acceptors and tailoring of physicochemical properties. nih.gov |
The hydroxyl group is a key functional group in aryl-piperidinol compounds, often acting as a crucial hydrogen bond donor or acceptor in interactions with the target protein. nih.gov Its position on the piperidine ring (e.g., at C3 versus C4) and its stereochemical orientation are critical determinants of biological activity.
Positional Isomerism: The shift of the hydroxyl group from the 3- to the 4-position alters the geometry of the molecule and the location of this key interaction point. In the development of dopamine transporter (DAT) inhibitors, the presence of a hydroxyl group on the piperidine ring was found to enhance potency and selectivity compared to non-hydroxylated analogs. nih.gov This was attributed to the formation of a hydrogen bond between the hydroxyl moiety and the transporter protein. nih.gov While both 3- and 4-hydroxypiperidines can be active, the optimal position depends on the specific topology of the target's binding site. For some targets, the geometry of a 3-hydroxypiperidine (B146073) might allow for an interaction that a 4-hydroxy analog cannot achieve, and vice-versa. mdpi.com
Stereochemistry: As chiral molecules, 3-aryl-3-piperidinols exist as enantiomers, and it is common for biological activity to reside primarily in one enantiomer. nih.gov The stereochemistry of the hydroxyl group (and the aryl group) at the C3 position determines their spatial orientation (axial vs. equatorial in a chair conformation), which directly impacts how the molecule fits into a binding site. For instance, in a series of dihydroxy piperidine analogs, a modest difference in activity between two stereoisomers was attributed mainly to the difference in the stereochemical configuration of the piperidinyl 3-hydroxyl group. nih.gov This underscores the principle that biological systems are chiral and often exhibit stereoselective recognition of ligands. nih.gov
The piperidine ring typically adopts a low-energy chair conformation. nih.gov However, the substituents on the ring dictate the preferred orientation (axial or equatorial) and can influence the equilibrium between different chair or boat conformations. acs.org This conformational preference is a critical aspect of SAR, as it defines the three-dimensional shape of the molecule that is presented to the biological target.
The orientation of the aryl and hydroxyl groups is particularly significant. In the case of 2,6-diaryl-3-(arylthio)piperidin-4-ones, NMR studies revealed that the compounds exist in a chair conformation with the large 2,6-diaryl groups oriented equatorially to minimize steric strain. nih.gov The orientation of other substituents, however, could be either axial or equatorial depending on electronic and steric repulsions. nih.gov
For 3-aryl-3-piperidinols, the chair conformation that places the bulky aryl group in the equatorial position is generally favored. The hydroxyl group can then be either axial or equatorial, and this orientation, dictated by the stereochemistry, can be the deciding factor for a productive binding event. Molecular modeling and conformational analysis are often employed to predict the lowest energy conformers and to understand how they might interact with a target, thereby guiding the design of new analogs with improved activity. researchgate.net
Role of Linker Regions and Spacer Lengths in Analogs
In the field of medicinal chemistry, the linker region, which connects different pharmacophoric elements of a drug molecule, and the length of spacer groups are critical determinants of biological activity. While specific SAR data for analogs of 3-(m-Tolyl)piperidin-3-ol hydrochloride with systematic variations in linker and spacer lengths are not extensively available in publicly accessible literature, the principles can be elucidated by examining related classes of piperidine and piperazine (B1678402) derivatives.
Research on various N-substituted piperidine and piperazine compounds has consistently shown that the nature and length of the alkyl or arylalkyl linker between the piperidine or piperazine ring and another molecular moiety can significantly modulate receptor binding affinity and selectivity. For instance, in a series of benzofuran-2-carboxamide (B1298429) ligands designed for sigma receptors, a three-carbon alkyl linker was utilized to connect the core structure to a piperidine ring, resulting in high-affinity ligands. nih.gov
The length of an alkyl spacer can have a profound and sometimes non-linear effect on bioactivity. A study on diketopyrrolopyrrole-thiophene vinylene thiophene (B33073) polymers demonstrated that the electrical performance was dependent on the length of the alkyl spacer group. rsc.org Interestingly, an "odd-even" effect was observed, where spacer groups with an even number of carbon atoms led to higher charge-carrier mobilities compared to those with an odd number of carbons. rsc.org While this example is from materials science, similar principles of molecular packing and intermolecular interactions can influence drug-receptor binding.
In the context of receptor ligands, the optimal spacer length is often a balance between achieving the correct orientation for binding and maintaining appropriate physicochemical properties. For piperazine derivatives targeting the histamine (B1213489) H3 receptor, one study found no clear influence of the alkylic linker length on affinity for the sigma-1 receptor. nih.gov However, this is not a universally applicable finding and is specific to the receptor and chemical series .
To illustrate the impact of linker modifications in a related class of compounds, the following data table presents the sigma-1 (σ1) and sigma-2 (σ2) receptor binding affinities for a series of N,N-dialkyl and N-alkyl-N-aralkyl derivatives. This data highlights how changes in the substituents on the nitrogen atom, which can be considered a form of linker modification, affect receptor affinity.
| Compound | N-Substituents | Aromatic Ring Substituent | σ1 Ki (nM) | σ2 Ki (nM) |
|---|---|---|---|---|
| 9 | N,N-Dibutyl | 4-Fluorophenyl | 17.7 | - |
| 3 | N,N-Dibutyl | 4-Nitrophenyl | 0.3 | - |
| 15 | N-Propyl, N'-(4-aminophenyl)ethyl | 4-Fluorophenyl | 2590 | - |
| 20 | N-Propyl, N'-(4-aminophenyl)ethyl | 4-Nitrophenyl | 6 | - |
Data sourced from a study on N,N-dialkyl and N-alkyl-N-aralkyl derivatives. nih.gov The table demonstrates how modifications to the N-substituents and the aromatic ring impact sigma-1 receptor binding affinity.
Consequences of Hydrochloride Salt Formation on Bioactivity
The conversion of a free base drug molecule into a salt form, such as a hydrochloride salt, is a common and often critical step in drug development. This chemical modification can have significant consequences for the bioactivity of a compound, primarily by altering its physicochemical properties.
One of the most important outcomes of forming a hydrochloride salt is the potential for increased aqueous solubility and a faster dissolution rate compared to the free base. researchgate.netresearchgate.net For orally administered drugs, improved solubility and dissolution can lead to enhanced bioavailability, as the drug is more readily absorbed in the gastrointestinal tract. The hydrochloride salt of 1-benzyl-4-adamantancarbonyloxy piperidine, for example, demonstrated potent antifungal activity with low toxicity, a profile that can be influenced by its formulation as a salt. researchgate.net
The pH of the surrounding environment plays a crucial role in the behavior of a drug and its salts. A study on the weak base haloperidol (B65202) and its hydrochloride and mesylate salts revealed that the different forms exhibited varying solubility and dissolution rates as a function of pH. researchgate.net The hydrochloride salt of haloperidol showed higher dissolution rates at higher pH values compared to the free base. researchgate.net This illustrates that the choice of salt form can be used to optimize a drug's performance under specific physiological conditions.
Furthermore, salt formation can improve the stability and handling of a drug substance. Crystalline salts are often more stable than their amorphous free base counterparts, which can be important for manufacturing and storage. The absolute stereochemistry of a potent piperidine derivative inhibitor of farnesyltransferase was determined by X-ray crystallographic analysis of its HCl salt, highlighting the utility of salt forms in characterizing drug molecules. acs.org
It is important to note that the effect of salt formation is not always straightforward. In some cases, the formation of a hydrochloride salt might not lead to the desired improvement in properties, and other counter-ions may be more suitable. The selection of an appropriate salt is a key decision in the drug development process and is based on a comprehensive evaluation of factors including the chemistry of the active pharmaceutical ingredient, the intended dosage form, and the desired pharmacokinetic profile.
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The provided search results contain information on various other piperidine and tolyl-containing derivatives and their interactions with targets such as Histamine H3 receptors, sigma receptors, and the enzyme LSD1. However, none of the available resources provide specific experimental data for "this compound."
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Molecular Target Interactions and Mechanistic Studies
Cellular Signaling Pathway Modulation
Assessment of Downstream Signaling Events (e.g., cAMP, calcium mobilization)
No research data is currently available to assess the impact of 3-(m-Tolyl)piperidin-3-ol hydrochloride on downstream signaling events such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) or the mobilization of intracellular calcium.
Identification of Key Signaling Nodes Affected by Compound Action
Due to the lack of studies on the mechanism of action of this compound, there is no information to identify the key signaling nodes that are affected by this compound.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
Extensive literature searches did not yield any specific molecular docking studies conducted on 3-(m-Tolyl)piperidin-3-ol hydrochloride. Therefore, there is no available data to report on its ligand-target interactions.
Prediction of Binding Modes and Key Intermolecular Interactions
No published research could be found that details the prediction of binding modes or key intermolecular interactions for this compound with any biological target.
Assessment of Binding Affinities and Energetics
There are no available studies that assess the binding affinities or energetics of this compound with any specific protein targets.
Quantum Chemical Calculations for Electronic and Structural Properties
No quantum chemical calculations detailing the electronic and structural properties of this compound have been reported in the scientific literature.
HOMO-LUMO Analysis and Reactivity Descriptors
A HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analysis for this compound is not available in the public domain. Consequently, data on its reactivity descriptors, such as chemical hardness, softness, and electronegativity, are also unavailable.
Electrostatic Potential Surfaces and Charge Distribution
There are no published studies that provide information on the electrostatic potential surfaces or charge distribution for this compound.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulation studies for this compound have been found in the reviewed scientific literature. Therefore, information regarding its dynamic behavior, conformational changes, and interactions with surrounding molecules in a simulated environment is not available.
Conformational Dynamics of the Compound in Solution
The conformational flexibility of the piperidine (B6355638) ring is a key determinant of the biological activity of its derivatives. In solution, this compound is expected to exist as an equilibrium of different conformers. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents, such as the m-tolyl and hydroxyl groups at the 3-position, influences the preference for axial or equatorial positioning of these groups.
Protonation of the piperidine nitrogen to form the hydrochloride salt introduces further complexity. The positively charged nitrogen atom can engage in electrostatic interactions with polar substituents, potentially altering the conformational equilibrium. nih.gov For instance, in related 4-substituted piperidinium (B107235) salts, a stabilization of the axial conformer has been observed for polar substituents due to favorable electrostatic interactions. nih.gov A similar effect could be anticipated for this compound, where the hydroxyl group is in a position to interact with the protonated nitrogen.
Molecular mechanics calculations and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape of this molecule. These methods can predict the relative energies of different conformers and the energy barriers for interconversion between them. For example, MD simulations can track the time evolution of the molecule's geometry in a simulated solvent environment, providing a detailed picture of its dynamic behavior.
Table 1: Predicted Conformational Preferences of this compound
| Conformer | Axial/Equatorial (m-Tolyl) | Axial/Equatorial (OH) | Predicted Relative Stability |
| 1 | Equatorial | Axial | Potentially favored due to electrostatic interactions |
| 2 | Axial | Equatorial | Generally less stable due to 1,3-diaxial interactions |
| 3 | Equatorial | Equatorial | A possible low-energy conformer |
| 4 | Axial | Axial | Likely high energy due to steric hindrance |
Note: The relative stabilities are predictive and would require confirmation through detailed computational studies.
Ligand-Protein Binding Dynamics and Stability of Complexes
The therapeutic potential of this compound is intrinsically linked to its ability to bind to specific protein targets and modulate their function. Molecular docking and molecular dynamics simulations are pivotal in elucidating the binding modes and affinities of such ligands.
Molecular docking studies can predict the preferred binding orientation of the compound within the active site of a target protein. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For instance, the hydroxyl group of this compound can act as a hydrogen bond donor or acceptor, while the m-tolyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The protonated piperidine nitrogen can form a salt bridge with acidic residues like aspartate or glutamate. nih.gov
Following docking, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net These simulations provide insights into the dynamic nature of the binding interactions and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com The stability of the complex is a crucial factor, as a ligand must remain bound to its target for a sufficient duration to elicit a biological response. researchgate.net The binding affinities of piperidine derivatives can vary significantly depending on the specific interactions they form with the target protein, with binding scores often reported in terms of kcal/mol. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models are valuable for predicting the activity of new compounds and for identifying the key molecular features that govern their potency.
Development of Predictive Models for Biological Activity
The development of a QSAR model for a series of compounds including this compound would involve several steps. First, a dataset of compounds with experimentally determined biological activities is required. Next, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a mathematical equation that relates the descriptors to the biological activity. The predictive power of the resulting model is assessed through various validation techniques, including cross-validation and the use of an external test set of compounds. nih.gov
For piperidine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have proven useful. mdpi.com These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen-bonding properties, providing a more detailed understanding of the structure-activity relationship. mdpi.com
Identification of Physicochemical Descriptors Correlating with Activity
Several physicochemical descriptors are likely to be important for the biological activity of this compound and related compounds. These can be broadly categorized as:
Hydrophobic descriptors: The lipophilicity of the molecule, often quantified by the partition coefficient (logP) or the distribution coefficient (logD), is crucial for its ability to cross cell membranes and reach its target. The m-tolyl group significantly contributes to the hydrophobicity of the molecule.
Electronic descriptors: The electronic properties of the substituents can influence binding affinity. Descriptors such as Hammett constants (σ) can quantify the electron-donating or electron-withdrawing nature of the tolyl group. The partial charges on the atoms, particularly the nitrogen and oxygen, are also important for electrostatic interactions.
Steric descriptors: The size and shape of the molecule are critical for its ability to fit into the binding site of a protein. Descriptors such as molar refractivity (MR) and STERIMOL parameters can be used to quantify these steric effects. nih.gov The relative positions of the functional groups, as determined by the conformational preferences, are also a key steric factor.
QSAR studies on similar piperidine-containing compounds have highlighted the importance of descriptors related to molecular shape, volume, and the distribution of charges for their activity. nih.gov For example, an increase in the length of a molecule in a specific dimension or the presence of a particular charge distribution can be either beneficial or detrimental to the binding affinity. nih.gov
Table 2: Key Physicochemical Descriptors for QSAR Modeling
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Hydrophobic | logP | Influences membrane permeability and hydrophobic interactions |
| Electronic | pKa | Determines the protonation state of the piperidine nitrogen |
| Electronic | Atomic Partial Charges | Governs electrostatic interactions and hydrogen bonding |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule |
| Topological | Molecular Connectivity Indices | Encodes information about the branching and connectivity of the molecule |
Preclinical Mechanistic Investigations of Biological Activities
In Vitro Cell-Based Functional Assays
No studies reporting the antiproliferative activity of 3-(m-Tolyl)piperidin-3-ol hydrochloride in any disease-relevant cell lines were identified. While research has been conducted on other piperidine (B6355638) derivatives, showing varied antiproliferative effects against different cancer cell lines, no such data is available for the specified compound. For instance, certain polysubstituted piperidin-4-one-3-carboxylates have demonstrated significant anticancer activity researchgate.net. Similarly, other studies have explored the antiproliferative effects of various piperidine-containing compounds against cell lines such as A549, DU145, HeLa, and SK-N-SH researchgate.net. However, these findings are not directly applicable to this compound.
There is no available scientific literature detailing the investigation of apoptosis induction or cell cycle modulation by this compound. Research into other novel piperidine derivatives has shown apoptosis-inducing capabilities in tumor cells nih.gov. Studies on different compounds have also demonstrated the ability to modulate the cell cycle, for example, by inducing G1 arrest and altering the distribution of cells in the S and G2/M phases nih.gov. Without specific studies on this compound, its effects on these cellular processes remain unknown.
No published data from target engagement studies in cellular contexts for this compound could be located. Such studies are crucial for understanding the mechanism of action of a compound, but this information is not available for the specified molecule.
There are no reports on the assessment of the oxidative stress response of this compound using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or CUPRAC (CUPric Reducing Antioxidant Capacity). While other piperidine derivatives have been evaluated for their antioxidant activities using these methods, the specific antioxidant potential of this compound has not been documented researchgate.net.
In Vivo Mechanistic Studies in Preclinical Animal Models
No in vivo studies investigating the target engagement of this compound in preclinical animal models have been published. Consequently, there is no information regarding its biodistribution, target interaction, or downstream effects in a whole-organism context.
Investigation of Pathway Modulation in Disease Models
No specific studies detailing the modulation of biological pathways by this compound in disease models were identified.
Behavioral or Physiological Responses in Animal Models
No specific studies reporting the behavioral or physiological responses to the administration of this compound in animal models were identified.
While research exists on broader categories of related compounds, such as 3-aryl piperidine analogs, providing that information would not adhere to the strict requirement of focusing solely on "this compound."
Future Directions and Unaddressed Research Gaps
Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of piperidine (B6355638) derivatives is a well-established field, yet there is always room for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Future research could focus on developing novel synthetic pathways to 3-aryl-3-hydroxypiperidines. Key areas for exploration include:
Asymmetric Synthesis: Developing stereoselective methods to produce specific enantiomers of 3-(m-Tolyl)piperidin-3-ol is crucial, as different stereoisomers can exhibit distinct pharmacological activities and metabolic profiles. Enzymatic and whole-cell biotransformation approaches have shown promise for the synthesis of chiral piperidine intermediates, such as (S)-1-Boc-3-hydroxypiperidine, which is a key intermediate for various drugs. derpharmachemica.commdpi.com
Catalytic Methods: The use of transition metal catalysis for the construction of the piperidine ring or for the introduction of the aryl and hydroxyl groups in a single step could significantly improve synthetic efficiency. nih.gov
Green Chemistry Approaches: Investigating the use of greener solvents, reducing the number of synthetic steps, and utilizing renewable starting materials would align with the principles of sustainable chemistry.
| Synthetic Approach | Key Features | Potential Advantages |
| Asymmetric Hydrogenation | Use of chiral catalysts to achieve high enantioselectivity. | High yield and stereocontrol. |
| Reductive Amination | Formation of the piperidine ring through intramolecular cyclization of an amino ketone or aldehyde. | Versatile and applicable to a wide range of substrates. ketonepharma.comycdehongchem.com |
| Biocatalysis | Utilization of enzymes or whole-cell systems for stereoselective reactions. | Environmentally friendly and highly specific. derpharmachemica.commdpi.com |
Comprehensive Profiling of Molecular Targets and Polypharmacology
The biological activity of a compound is dictated by its interactions with molecular targets within the body. A significant research gap exists in the comprehensive understanding of the molecular targets of 3-aryl-3-hydroxypiperidines. Future investigations should aim to:
Identify Primary Targets: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary binding proteins of 3-(m-Tolyl)piperidin-3-ol.
Elucidate Polypharmacology: Many drugs interact with multiple targets, a phenomenon known as polypharmacology. Understanding the off-target interactions of this compound is essential for predicting potential side effects and for identifying opportunities for drug repurposing.
Receptor Subtype Selectivity: For targets that are part of a larger family of receptors or enzymes, determining the selectivity profile of the compound is critical for understanding its specific biological effects.
Integration of Advanced Computational Methods for Rational Drug Design
Computational chemistry offers powerful tools for accelerating the drug discovery process. The integration of advanced computational methods can guide the design of more potent and selective analogs of 3-(m-Tolyl)piperidin-3-ol hydrochloride. Future efforts should include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 2D and 3D-QSAR models to establish a correlation between the chemical structure of piperidine derivatives and their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Docking and Dynamics Simulations: Using molecular docking to predict the binding mode of the compound to its molecular targets and employing molecular dynamics simulations to understand the stability and dynamics of the ligand-receptor complex. nih.govdovepress.com
Homology Modeling: In the absence of an experimentally determined structure for a target protein, homology modeling can be used to generate a 3D model based on the structure of a related protein, which can then be used for docking studies. nih.gov
| Computational Method | Application | Expected Outcome |
| 2D/3D-QSAR | Predicting biological activity based on molecular descriptors. | Identification of key structural features for activity. nih.gov |
| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | Understanding key interactions for affinity and selectivity. nih.govdovepress.com |
| Molecular Dynamics | Simulating the movement of atoms in a ligand-protein complex over time. | Assessment of binding stability and conformational changes. nih.gov |
Investigation of Additional Biological Activities and Therapeutic Applications
The piperidine scaffold is present in drugs with a wide range of therapeutic applications. While the primary activity of this compound may be in a specific area, it is plausible that it possesses other, as yet undiscovered, biological activities. A broad screening of the compound against a diverse panel of biological targets could reveal new therapeutic opportunities. Potential areas for investigation include:
Antimicrobial Activity: Some piperidine derivatives have shown antibacterial and antifungal properties. nih.govmdpi.com
Antiviral Activity: The piperidine nucleus is found in some antiviral agents. nih.gov
Anticancer Activity: Derivatives of 3-hydroxypiperidine (B146073) have been investigated as potential anticancer agents.
Neurological Disorders: Piperidine derivatives are common in drugs targeting the central nervous system, including analgesics and antidepressants. chemimpex.com
Development of Derivatization Strategies for Improved Potency and Selectivity
Once a lead compound like 3-(m-Tolyl)piperidin-3-ol is identified, the next step is often to synthesize a library of related compounds to improve its pharmacological properties. Derivatization strategies could focus on modifications at several key positions:
N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. Introducing different substituents can modulate the compound's basicity, lipophilicity, and ability to interact with the target protein.
Aryl Ring Substitution: Modifying the substitution pattern on the m-tolyl group can influence electronic properties and steric interactions with the binding pocket.
Hydroxyl Group Modification: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to probe its role in target binding and to alter pharmacokinetic properties.
Systematic exploration of these derivatization strategies, guided by computational modeling and structure-activity relationships, will be crucial for optimizing the therapeutic potential of this class of compounds.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 3-(m-Tolyl)piperidin-3-ol hydrochloride?
- Methodology : The synthesis typically involves reductive amination or cyclization of ketone/aldehyde precursors to form the piperidine ring, followed by HCl salt formation. For example, reduction of a substituted ketone (e.g., 3-(m-tolyl)piperidin-3-one) using NaBH₄ or LiAlH₄ under controlled pH conditions can yield the alcohol intermediate, which is then treated with HCl gas in anhydrous ethanol to form the hydrochloride salt. Reaction monitoring via TLC or HPLC is critical to optimize intermediate purity .
Q. How can structural characterization of this compound be performed to confirm stereochemistry and purity?
- Methodology : Use a combination of:
- NMR (¹H/¹³C, DEPT, COSY) to assign proton environments and verify stereochemistry.
- Mass spectrometry (HRMS) to confirm molecular weight ([M+H]+ expected at m/z ~224.12 for C₁₂H₁₈ClNO).
- X-ray crystallography (if single crystals are obtained) to resolve absolute configuration .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How can discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound be systematically investigated?
- Methodology : Conduct a factorial design of experiments (DoE) to isolate variables such as:
- Catalyst type (e.g., Pd/C vs. Raney Ni in hydrogenation steps).
- Reaction temperature (25°C vs. 40°C).
- Solvent polarity (ethanol vs. THF).
Compare purity profiles (HPLC) and optimize work-up procedures (e.g., recrystallization in ethyl acetate/hexane) to reconcile yield differences .
Q. What strategies are effective for analyzing metabolic stability of this compound in preclinical models?
- Methodology :
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS.
- In silico prediction : Apply tools like SwissADME to estimate CYP450 metabolism sites (e.g., hydroxylation on the piperidine ring).
- Isotope labeling : Synthesize a deuterated analog to track metabolites in plasma/tissue samples .
Q. How can chiral resolution challenges during synthesis be addressed to ensure enantiomeric excess (ee) >98%?
- Methodology :
- Chiral chromatography : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IC).
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone reduction steps.
- Circular dichroism (CD) : Validate ee by comparing experimental CD spectra with computational simulations .
Q. What orthogonal assays are recommended to mitigate false positives in neuropharmacological activity screens?
- Methodology : Combine:
- Primary assay : Measure receptor binding affinity (e.g., σ-1 or NMDA receptors) via radioligand displacement (IC₅₀ determination).
- Secondary assay : Validate functional activity in electrophysiology (patch-clamp) or calcium flux assays.
- Counter-screens : Test against off-target receptors (e.g., opioid, serotonin) to rule out promiscuity .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodology :
- Molecular dynamics (MD) : Simulate compound interaction with lipid bilayers to predict logP and BBB permeability.
- QSAR models : Train models using descriptors like polar surface area (<90 Ų) and hydrogen-bond donors (≤2).
- P-gp efflux assays : Use MDCK-MDR1 cells to assess P-glycoprotein-mediated efflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
